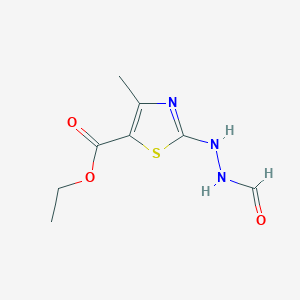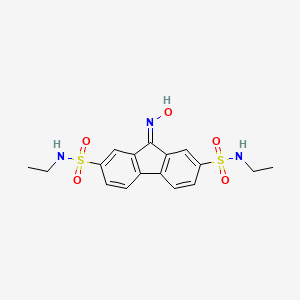
rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans: is a synthetic compound with a complex structure It is characterized by the presence of bromine and fluorine atoms attached to a pyrrolidine ring, which is further substituted with methyl groups
Méthodes De Préparation
The synthesis of rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylpyrrolidine.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, oxidation with potassium permanganate can introduce hydroxyl groups, while reduction with lithium aluminum hydride can remove halogens.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity to enzymes or receptors. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule.
Comparaison Avec Des Composés Similaires
rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans can be compared with similar compounds such as:
rac-(3R,4R)-4-fluoro-3-methoxypiperidine: This compound has a similar fluorine substitution but differs in the presence of a methoxy group instead of bromine.
rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine: This compound features a phenyl group instead of the bromine and fluorine atoms.
rac-(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid: This compound has a more complex structure with additional functional groups.
The uniqueness of rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrFN.ClH/c1-5(7)3-9-4-6(5,2)8;/h9H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPYWSNBQZORNJ-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1(C)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CNC[C@@]1(C)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2472352.png)
![3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2472355.png)
![3-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2472356.png)

![N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2472359.png)
![1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2472360.png)

![4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole](/img/structure/B2472362.png)
![2-(propan-2-yl)-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2472363.png)
![1-(2-Methoxypyridin-4-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2472364.png)

![N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2472370.png)


